molecular formula C13H12O3 B3159913 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone CAS No. 86539-78-8

1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone

Cat. No.: B3159913
CAS No.: 86539-78-8
M. Wt: 216.23 g/mol
InChI Key: RZUQAJQUXBAWFL-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-6-methoxynaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(14)13-11-5-4-10(16-2)7-9(11)3-6-12(13)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUQAJQUXBAWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Naphthalene Derivatives in Contemporary Chemical Research

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of derivatives that are integral to numerous scientific and industrial fields. These compounds are not merely of academic interest; they are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. lifechemicals.com The rigid, planar structure and extended π-electron system of the naphthalene core impart unique photophysical and chemical properties to its derivatives, making them exceptional candidates for electronic and optical applications. nih.govmdpi.com

In medicinal chemistry, the naphthalene moiety is a key pharmacophore in several approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and the antifungal agent Terbinafine. lifechemicals.com The versatility of the naphthalene ring allows for the introduction of various functional groups, leading to a diverse range of biological activities. lifechemicals.comresearchgate.net In materials science, functionalized naphthalenes are investigated for their potential in creating conductive polymers, supramolecular hydrogels for drug delivery, and other advanced materials with tailored properties. nih.govnbinno.com The continuous development of novel synthetic methodologies, including C-H functionalization, further expands the accessibility and diversity of polysubstituted naphthalenes, fueling ongoing research into their applications. researchgate.net

Structural Classification and Unique Features of 1 2 Hydroxy 6 Methoxynaphthalen 1 Yl Ethanone

1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone belongs to the class of hydroxyaryl ketones derived from naphthalene (B1677914). Its structure is characterized by a naphthalene core substituted with a hydroxyl (-OH) group at the 2-position, a methoxy (B1213986) (-OCH3) group at the 6-position, and an acetyl (-COCH3) group at the 1-position.

Table 1: Structural Features of this compound

FeatureDescription
Core StructureNaphthalene
Functional GroupsHydroxyl (-OH), Methoxy (-OCH3), Acetyl (-COCH3)
Position of Substituents1-acetyl, 2-hydroxy, 6-methoxy
Potential for Intramolecular Hydrogen BondingThe proximity of the 1-acetyl and 2-hydroxy groups allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This is a key feature influencing its physical and chemical properties.

A significant feature of this compound is the ortho positioning of the acetyl and hydroxyl groups, which facilitates intramolecular hydrogen bonding. This structural arrangement is known to influence various properties, including acidity, solubility, and spectroscopic behavior, and can impact the energetic stability of the molecule when compared to its isomers. nih.govnih.gov The presence of the methoxy group at the 6-position further modulates the electronic properties of the naphthalene ring system.

While direct synthesis of this compound is not extensively documented, a plausible and widely used method for the preparation of such hydroxyaryl ketones is the Fries rearrangement . wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester, in this case, likely 6-methoxynaphthalen-2-yl acetate (B1210297), in the presence of a Lewis acid catalyst. The selectivity of the Fries rearrangement between the ortho and para products can often be controlled by reaction conditions such as temperature and solvent polarity. wikipedia.org High temperatures and non-polar solvents typically favor the formation of the ortho-isomer, which would be the desired product in this case. wikipedia.org

Overview of Potential Research Trajectories for Hydroxy Methoxy Acetylated Naphthalenes

The specific combination of hydroxyl, methoxy (B1213986), and acetyl functional groups on a naphthalene (B1677914) scaffold suggests several promising avenues for future research, largely inferred from the study of related compounds.

Table 2: Potential Research Directions

Research AreaPotential Application/StudyRationale
Medicinal Chemistry Exploration of biological activities such as anticancer, antioxidant, and anti-inflammatory properties. nih.govThe hydroxy and methoxy groups are common in natural products with biological activity. The acetyl group can be a site for further chemical modification to create a library of derivatives for screening.
Materials Science Development of novel fluorescent probes and sensors.Naphthalene derivatives are known for their fluorescence. nih.gov The intramolecular hydrogen bond and the electronic nature of the substituents can be exploited to design molecules whose fluorescence responds to changes in their environment (e.g., pH, metal ions).
Coordination Chemistry Synthesis of metal complexes.The ortho-hydroxyacetyl moiety can act as a bidentate ligand, capable of forming stable complexes with various metal ions. These complexes could have applications in catalysis or as new materials with interesting magnetic or optical properties.
Synthetic Chemistry Use as a versatile building block for the synthesis of more complex heterocyclic compounds, such as naphthofurans or naphthopyrans.The functional groups present offer multiple reaction sites for cyclization and other transformations.

Rationale for In Depth Academic Investigation of 1 2 Hydroxy 6 Methoxynaphthalen 1 Yl Ethanone

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches. The most logical bond to disconnect is the C-C bond between the acetyl group and the naphthalene ring. This disconnection points to 6-methoxynaphthalen-2-ol as the key precursor. The introduction of the acetyl group can be envisioned through two main strategies: a direct ortho-acylation of the phenol (B47542) (a Friedel-Crafts type reaction) or a Fries rearrangement of the corresponding acetate (B1210297) ester.

A second, less direct, disconnection could involve the C-O bond of the methoxy (B1213986) group, leading back to a dihydroxynaphthalene derivative. However, the selective methylation of one hydroxyl group over another in a subsequent step would present significant regioselectivity challenges. Therefore, the first approach, starting from 6-methoxynaphthalen-2-ol, is the more synthetically viable and widely employed strategy.

Classical and Modern Synthetic Routes for this compound

The synthesis of this compound can be achieved through various classical and modern synthetic routes, primarily revolving around the functionalization of 6-methoxynaphthalen-2-ol.

Multi-Step Synthesis from Precursors

A common multi-step synthesis begins with the acetylation of 6-methoxynaphthalen-2-ol to form 6-methoxynaphthalen-2-yl acetate. This esterification is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The subsequent and crucial step is the Fries rearrangement of the acetate ester. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), promotes the migration of the acetyl group from the oxygen atom to the carbon atom at the ortho position (C1) of the naphthalene ring, yielding the desired this compound.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this case.

Another multi-step approach involves the direct Friedel-Crafts acylation of 6-methoxynaphthalen-2-ol. However, controlling the regioselectivity to favor acylation at the C1 position over other activated positions on the naphthalene ring can be challenging and often leads to a mixture of isomers.

One-Pot Synthetic Strategies and Efficiency Evaluation

While a true one-pot synthesis of this compound from simple precursors is not widely reported, advancements in tandem catalysis offer potential avenues. A hypothetical one-pot process could involve the in-situ generation of the acetylating agent followed by a Lewis acid-catalyzed acylation of 6-methoxynaphthalen-2-ol. However, the efficiency of such a process would be contingent on the compatibility of the reagents and catalysts in a single reaction vessel.

The efficiency of the more common multi-step approach via the Fries rearrangement is generally moderate to good, with reported yields varying based on the specific Lewis acid used and the reaction conditions.

Synthetic Route Key Reaction Catalyst/Reagent Typical Yield Advantages Disadvantages
Multi-step from 6-methoxynaphthalen-2-olFries RearrangementAlCl₃, ZnCl₂60-80%Good regioselectivity for ortho product at high temperatures.Requires stoichiometric amounts of Lewis acid, harsh reaction conditions.
Multi-step from 6-methoxynaphthalen-2-olFriedel-Crafts AcylationAlCl₃, Acetic AnhydrideVariableDirect acylation.Often results in a mixture of isomers, poor regioselectivity.

Chemo- and Regioselective Functionalization Approaches

The key to a successful synthesis of this compound lies in the chemo- and regioselective introduction of the acetyl group onto the 6-methoxynaphthalen-2-ol scaffold. The hydroxyl group at the C2 position is an ortho, para-directing group, activating the C1 and C3 positions for electrophilic substitution.

To achieve high regioselectivity for the C1 position, the Fries rearrangement is often the preferred method. The intramolecular nature of the rearrangement, particularly at elevated temperatures, favors the formation of the thermodynamically more stable ortho-acylated product.

In the case of direct Friedel-Crafts acylation, the choice of Lewis acid and solvent can influence the regioselectivity. For instance, the use of milder Lewis acids or coordinating solvents can sometimes favor acylation at a specific position. However, achieving high selectivity for the C1 position in the presence of the activating hydroxyl and methoxy groups remains a synthetic challenge that often necessitates the use of protecting groups or more complex synthetic strategies.

Green Chemistry Principles in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of fine chemicals, including this compound.

Solvent-Free Reactions and Alternative Media

A significant advancement in the green synthesis of this compound involves conducting the Fries rearrangement under solvent-free conditions. This approach eliminates the use of hazardous and often environmentally persistent organic solvents. The reaction can be carried out by heating a mixture of 6-methoxynaphthalen-2-yl acetate and a solid Lewis acid catalyst.

Microwave irradiation has also emerged as a powerful tool for promoting solvent-free Fries rearrangements. rsc.org Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. The use of solid-supported catalysts, such as zinc chloride on alumina (B75360) (ZnCl₂/Al₂O₃), under solvent-free microwave conditions has been shown to be an effective and eco-friendly method for the ortho-acylation of naphthols. rsc.orgrsc.org This method offers high regioselectivity for the ortho product and allows for easier catalyst recovery and reuse.

Green Synthetic Approach Catalyst/Conditions Advantages
Solvent-Free Fries RearrangementSolid Lewis Acids (e.g., AlCl₃, ZnCl₂)Eliminates solvent waste, simplifies work-up.
Microwave-Assisted SynthesisZnCl₂/Al₂O₃, Solvent-freeRapid reaction times, high yields, high regioselectivity, catalyst reusability.

The development of these green synthetic methodologies not only enhances the efficiency and sustainability of producing this compound but also aligns with the broader goals of environmentally responsible chemical manufacturing.

Catalytic Approaches for Enhanced Selectivity and Yield

One of the foundational catalytic methods for the synthesis of aryl ketones is the Friedel-Crafts acylation . In the context of producing a hydroxy-substituted naphthalenyl ethanone (B97240), this typically involves reacting a methoxynaphthalene precursor with an acetylating agent like acetyl chloride or acetic anhydride. A Lewis acid catalyst is crucial for this transformation. Aluminum chloride (AlCl₃) is a conventional catalyst for this reaction. google.com The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring. However, the presence of a hydroxyl group can complicate this reaction, often requiring a protection strategy or a Fries rearrangement of a previously formed ester.

To overcome the limitations of traditional Lewis acids, which often need to be used in stoichiometric amounts and can generate significant waste, modern catalytic approaches focus on more efficient and selective catalysts.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and metal oxides, offers advantages in terms of catalyst recovery, reusability, and reduced waste. For the acylation of naphthols, zeolites like H-BEA or H-ZSM-5 can provide shape selectivity, favoring the formation of specific isomers and minimizing side reactions. These reactions can often be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.

Biocatalysis: Enzymes offer unparalleled selectivity in organic synthesis. For transformations involving compounds structurally similar to this compound, biocatalysts such as lipases can be used for selective acylation or deacylation. More advanced applications involve keto-reductase (KRED) enzymes for the asymmetric reduction of the ketone moiety to a chiral alcohol, a transformation that proceeds with high enantioselectivity and yield. researchgate.net For instance, whole-cell biocatalysts like Candida parapsilosis have been effectively used in the asymmetric reduction of related acetophenone (B1666503) derivatives. researchgate.net

Chemo-selective Transformations: Catalysis is also pivotal for selective transformations of the title compound. For example, selective reduction of the ketone group without affecting the naphthalene ring is a common objective. Bimetallic nanoparticles, such as iron-ruthenium immobilized on a supported ionic liquid phase (SILP), have demonstrated high activity and selectivity for the deoxygenation of the side-chain in acetophenone derivatives, avoiding hydrogenation of the aromatic system. rsc.org

The table below summarizes various catalytic approaches and their impact on selectivity and yield.

Catalyst TypeExample CatalystReaction TypeKey Advantages
Lewis Acid Aluminum Chloride (AlCl₃)Friedel-Crafts AcylationHigh reactivity, well-established
Heterogeneous Zeolites (e.g., H-BEA)AcylationCatalyst reusability, shape selectivity, solvent-free conditions
Biocatalyst Keto-reductases (KREDs)Asymmetric ReductionHigh enantioselectivity (>99% ee), mild reaction conditions
Bimetallic Fe₂₅Ru₇₅@SILPSelective HydrodeoxygenationHigh chemo-selectivity, preserves aromatic ring

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comresearchgate.net A high atom economy signifies a more sustainable process with minimal waste generation.

The traditional synthesis of hydroxyaryl ketones often involves multi-step sequences that may have poor atom economy. For example, a synthesis route involving the protection of the hydroxyl group, followed by Friedel-Crafts acylation, and subsequent deprotection, generates significant waste from the protecting group and the stoichiometric Lewis acid.

Calculating Atom Economy: The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net

Let's compare two potential synthetic routes to this compound:

Direct Acylation: A more atom-economical approach is the direct acylation of 6-methoxy-2-naphthol (B1581671) with an acetylating agent, where a catalytic amount of a reusable solid acid is employed.

The table below provides a theoretical comparison of the atom economy for different synthetic strategies.

Synthetic StrategyKey ReactantsKey ByproductsTheoretical Atom EconomyWaste Minimization Aspect
Protection-Acylation-Deprotection 6-methoxy-2-naphthol, protecting group, acetyl chloride, AlCl₃Protecting group waste, Al(OH)₃LowGenerates significant stoichiometric waste.
Fries Rearrangement 6-methoxy-2-naphthol, acetic anhydrideAcetic acid (from esterification)ModerateRearrangement step is 100% atom economical; waste from catalyst workup.
Direct Catalytic Acylation 6-methoxy-2-naphthol, acetic anhydrideAcetic acidHighUtilizes a recyclable catalyst, reducing inorganic waste.

To minimize waste, modern protocols focus on:

Catalytic over Stoichiometric Reagents: Using small amounts of recyclable catalysts instead of stoichiometric Lewis acids like AlCl₃ significantly reduces inorganic waste streams.

Solvent Selection: Employing greener solvents or solvent-free conditions reduces volatile organic compound (VOC) emissions and simplifies product purification.

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce waste from intermediate purification and isolation steps.

By adopting these principles, the synthesis of this compound can be made more environmentally benign, aligning with the objectives of sustainable chemistry.

Purification Techniques for Academic Research Purity Standards

Achieving high purity is critical for the characterization and subsequent use of this compound in academic research. Purity ensures that spectroscopic data is unambiguous and that reactivity studies are not skewed by impurities. A combination of techniques is typically employed to reach purity levels exceeding 99%.

Crystallization: Recrystallization is the most common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically. For polar compounds like phenols, alcohols or ethyl acetate are often suitable. The process may be repeated multiple times to achieve the desired purity.

Column Chromatography: For separating the target compound from impurities with similar solubility profiles, column chromatography is the preferred method. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (solvent or solvent mixture) is used to move the components down the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure product.

Purity Assessment: The purity of the final product must be rigorously assessed. Standard analytical techniques for this purpose include:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to quantify the purity of a sample. researchgate.net A sharp, single peak in the chromatogram is indicative of a pure compound. The purity can be calculated from the peak area.

Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. researchgate.net Comparing the observed melting point to literature values provides a quick assessment of purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can detect and help identify the structure of impurities, even at low levels.

Mass Spectrometry (MS): Provides the molecular weight of the compound and can indicate the presence of impurities with different masses.

The table below outlines the common purification and analysis techniques.

TechniquePurposePrinciple of OperationTypical Application
Recrystallization Primary PurificationDifferential solubility of the compound and impurities in a solvent at different temperatures.Removal of major impurities from the crude solid product.
Column Chromatography High-Resolution PurificationDifferential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.Separation of structurally similar side-products or unreacted starting materials.
HPLC Purity QuantificationHigh-resolution separation based on partitioning between a stationary and a mobile phase under pressure.To determine the final purity percentage (e.g., >99%). researchgate.net
Melting Point Purity AssessmentA pure compound has a sharp and distinct melting point.Quick and simple check of purity and identity. researchgate.net
NMR Spectroscopy Purity & Structural VerificationNuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.To confirm the structure of the desired product and identify any remaining impurities.

Density Functional Theory (DFT) Studies

Geometry Optimization and Molecular Conformations

Information on the optimized geometry, bond lengths, bond angles, and dihedral angles of this compound, as determined by DFT calculations, is not available in the current body of scientific literature.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting band gap for this compound have not been reported in published DFT studies.

Vibrational Frequency Calculations and Spectroscopic Correlation

Calculated vibrational frequencies and their correlation with experimental spectroscopic data (such as FT-IR and Raman) for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which identify the electrophilic and nucleophilic sites and predict the reactive behavior of this compound, have not been generated and published.

Molecular Dynamics Simulations

Conformational Landscape and Dynamic Behavior

There are no available molecular dynamics simulation studies that describe the conformational landscape, flexibility, and dynamic behavior of this compound over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling:QSAR modeling is contingent on having a dataset of compounds with measured biological activity (e.g., in vitro assays). As no such data exists for this compound or a series of its derivatives, it is impossible to develop descriptors or predictive models.

Until research on the synthesis, characterization, and activity of this compound is published, a detailed theoretical and computational analysis as requested remains beyond the scope of current scientific knowledge.

Chemical Reactivity and Transformation Pathways of 1 2 Hydroxy 6 Methoxynaphthalen 1 Yl Ethanone

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system of 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and methoxy (B1213986) groups. The hydroxyl group at the C-2 position and the methoxy group at the C-6 position both direct incoming electrophiles to specific positions on the ring.

In 2-naphthol (B1666908) derivatives, electrophilic attack characteristically occurs at the 1-position. wikipedia.org The hydroxyl group is a potent activating group, and its ortho,para-directing influence is significant. The acetyl group at the 1-position, being an electron-withdrawing group, deactivates the ring towards electrophilic attack. However, the combined activating effect of the hydroxyl and methoxy groups generally outweighs the deactivating effect of the acetyl group, particularly at positions activated by the former. The primary sites for electrophilic attack are predicted to be the positions ortho and para to the activating groups that are not already substituted or sterically hindered.

A notable example of an electrophilic substitution reaction applicable to such electron-rich aromatic systems is the Vilsmeier-Haack reaction. This reaction utilizes a substituted formamide (B127407) and phosphorus oxychloride to formylate activated aromatic compounds. cambridge.orgchemistrysteps.comwikipedia.orgijpcbs.comorganic-chemistry.org For this compound, this reaction would be expected to introduce a formyl group onto the naphthalene ring at a position activated by the hydroxyl and/or methoxy group.

Nucleophilic aromatic substitution reactions are less common for this electron-rich system, as they typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsExpected Product
HalogenationBr₂/FeBr₃ or NBSBrominated derivative
NitrationHNO₃/H₂SO₄Nitrated derivative
Vilsmeier-HaackDMF/POCl₃Formylated derivative

Functional Group Interconversions (e.g., Reductions, Oxidations, Alkylations)

The functional groups of this compound can undergo various interconversions, providing pathways to a range of derivatives.

Reductions: The ketone functional group is readily reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) would reduce the ketone to a secondary alcohol, yielding 1-(1-hydroxyethyl)-6-methoxynaphthalen-2-ol. youtube.comchemguide.co.ukrsc.org For a complete deoxygenation of the ketone to an ethyl group, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed. wikipedia.organnamalaiuniversity.ac.inmasterorganicchemistry.comjuniperpublishers.comyoutube.com The Clemmensen reduction is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in Asymmetric reduction of the similar compound 1-(6-Methoxynaphthalen-2-yl)ethanone has been achieved using biocatalysts, suggesting that chiral alcohols can be obtained from the target molecule. researchgate.net

Oxidations: The phenolic hydroxyl group is susceptible to oxidation, though this can be complex and may lead to quinone-type structures or oxidative coupling products under certain conditions. Selective oxidation of the acetyl group or the naphthalene ring would require specific and carefully controlled reaction conditions.

Alkylations: The phenolic hydroxyl group can be readily alkylated under basic conditions. Using an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate would yield the corresponding O-alkylated ether derivative. This reaction is a standard transformation for phenols.

Table 2: Functional Group Interconversion Reactions

TransformationReagentsProduct Functional Group
Ketone Reduction (to Alcohol)NaBH₄Secondary Alcohol
Ketone Reduction (to Alkane)Zn(Hg), HCl (Clemmensen)Alkane (Ethyl group)
Phenolic AlkylationRX, K₂CO₃Ether

Cyclization Reactions and Formation of Heterocyclic Systems

The ortho-hydroxyacetyl functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly oxygen-containing heterocycles like chromones and naphthofurans.

One common strategy involves the Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) intermediate. This chalcone can then undergo oxidative cyclization, known as the Algar-Flynn-Oyamada reaction, to yield a flavone (B191248) derivative (a type of chromone). semanticscholar.org

Alternatively, the phenolic hydroxyl group can be acylated, and the resulting ester can undergo a Baker-Venkataraman rearrangement to form a 1,3-diketone, which upon acid-catalyzed cyclization, yields a chromone. ijrpc.com The synthesis of chromones from 2-hydroxyacetophenone (B1195853) derivatives is a well-established field. organic-chemistry.orgcore.ac.uknih.gov

Furthermore, reaction with reagents like α-bromo ketones or esters can lead to the formation of naphthofuran rings. The synthesis of naphthofurans often proceeds from 2-hydroxy-1-naphthaldehydes, which are structurally similar to the target compound. eurjchem.comresearchgate.netscilit.com

Table 3: Cyclization Reactions for Heterocycle Synthesis

Reaction Name/TypeKey Reagents/IntermediatesResulting Heterocycle
Algar-Flynn-OyamadaAromatic aldehyde, H₂O₂, baseNaphthoflavone
Baker-Venkataraman RearrangementAcylating agent, base; then acidNaphthochromone
Naphthofuran Synthesisα-halo ketone/ester, baseNaphthofuran

Metal-Catalyzed Coupling Reactions and Derivatization

While this compound itself is not directly suitable for metal-catalyzed cross-coupling reactions, it can be derivatized to participate in such transformations. The phenolic hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions. Alternatively, electrophilic halogenation (as discussed in section 5.1) can introduce a halide (Br or I) onto the naphthalene ring.

These halogenated or triflated derivatives can then be used in a variety of powerful C-C bond-forming reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted naphthalene. wikipedia.orglibretexts.orgharvard.edu

Heck Reaction: Coupling with an alkene using a palladium catalyst and a base to introduce a vinyl group. wikipedia.orglibretexts.orgorganic-chemistry.org

These reactions offer a versatile platform for extending the molecular framework and synthesizing complex derivatives.

Table 4: Potential Metal-Catalyzed Coupling Strategies

ReactionSubstrate DerivativeCoupling PartnerCatalyst/Base
Suzuki-MiyauraBromo- or Iodo-derivativeBoronic Acid (R-B(OH)₂)Pd catalyst, Base
HeckTriflone or Halide-derivativeAlkene (R-CH=CH₂)Pd catalyst, Base

Photoreactions and Photochemical Transformations

The photochemical behavior of this compound can be inferred from studies on analogous compounds like 2'-hydroxyacetophenone. nih.gov The presence of the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. Upon absorption of UV light, this can facilitate an excited-state intramolecular proton transfer (ESIPT), leading to the formation of a transient photo-tautomer in the keto form. researchgate.net

This photochromic behavior, where the molecule reversibly changes its structure and absorption properties upon irradiation, is a key feature of many ortho-hydroxy aromatic ketones. researchgate.net While some related compounds can undergo photodegradation or [2+2] cycloadditions, the primary and most rapid photochemical process for such structures is typically the reversible formation of the keto-tautomer. nih.gov

Biological Research Perspectives of 1 2 Hydroxy 6 Methoxynaphthalen 1 Yl Ethanone in Vitro Focus

In Vitro Anti-proliferative and Cytotoxic Activity Studies (on cell lines, non-clinical)

No published studies were identified that specifically investigated the in vitro anti-proliferative and cytotoxic activities of 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone on any cell lines.

Cell Line Specificity and Potency Assessment

There is no available data regarding the potency (e.g., IC50 values) of this compound against specific cancer cell lines or its selectivity towards cancerous versus non-cancerous cells.

Mechanisms of Cell Growth Inhibition (e.g., cell cycle arrest, apoptosis induction)

Scientific literature lacks information on the mechanisms by which this compound might inhibit cell growth. There are no studies detailing its effects on cell cycle progression or its ability to induce apoptosis in cell lines.

Cellular Pathway Modulation (e.g., Nur77 expression, PARP cleavage)

There is no research available describing the modulation of specific cellular pathways, such as the expression of Nur77 or the cleavage of PARP, by this compound.

In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

No specific studies on the in vitro antibacterial or antifungal properties of this compound were found in the reviewed scientific literature. While research exists on the antimicrobial properties of other naphthalene (B1677914) derivatives, these findings cannot be directly attributed to the subject compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

There is no available data from in vitro studies determining the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against any bacterial or fungal strains.

Broad-Spectrum vs. Targeted Activity Profiling

Due to the absence of primary research, there is no information available to characterize the antimicrobial activity profile of this compound as either broad-spectrum or targeted.

Mechanisms of Action against Microbial Targets

While direct studies on the antimicrobial mechanisms of this compound are not presently available, research into related chemical structures, such as salicylanilides and naphthoquinones, provides a framework for potential mechanisms. For instance, some antibacterial agents that target cell wall biosynthesis act as bactericidal agents by inhibiting enzymes like transglycosylases, which are crucial for peptidoglycan polymerization on the outer membrane of bacteria. nih.gov Another potential mechanism could involve the inhibition of two-component regulatory systems (TCS) in bacteria, which are essential for sensing and responding to environmental changes. nih.gov Future in vitro studies on this compound could explore these pathways to determine its specific mode of antimicrobial action.

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

Inhibition of Key Biological Enzymes (e.g., cyclooxygenase, aldehyde dehydrogenase)

The potential for this compound to act as an enzyme inhibitor is a significant area for research. In vitro assays are fundamental in determining the potency and selectivity of compounds against specific enzymes.

Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, are key in the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Fluorimetric screening kits are commonly used to test the ability of compounds to inhibit COX-1 and COX-2. nih.gov The results are typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov A lower IC50 value indicates greater potency. For example, in studies of other novel compounds, IC50 values for COX-2 inhibition have been observed in the micromolar range. nih.gov

Aldehyde Dehydrogenase (ALDH): The ALDH superfamily comprises enzymes critical for oxidizing both endogenous and exogenous aldehydes. nih.gov Inhibition of specific ALDH isozymes, such as ALDH2, is a therapeutic strategy for various conditions. nih.gov In vitro inhibition studies typically measure the decrease in the rate of NAD(P)+ reduction to NAD(P)H in the presence of the test compound. The potency of an inhibitor is often quantified by its IC50 value. For example, certain psoralen (B192213) and coumarin (B35378) derivatives have demonstrated potent inhibition of ALDH2 with IC50 values in the sub-micromolar range. nih.gov

A hypothetical data table for future experimental results is presented below.

Enzyme TargetInhibitor CompoundIC50 (µM)
Cyclooxygenase-2 (COX-2)This compoundData not available
Aldehyde Dehydrogenase 2 (ALDH2)This compoundData not available

Investigation of Binding Affinities and Molecular Interactions

Understanding how a compound binds to a biological target is crucial for drug development. In vitro binding assays and molecular docking studies are primary methods for these investigations. Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. nih.govnih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound at various concentrations. The affinity of the test compound is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. nih.gov For example, novel ligands for opioid receptors have been shown to have Ki values in the nanomolar range. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method can elucidate potential hydrogen bonding and van der Waals interactions between the ligand and the active site of the enzyme or receptor, providing insights that correlate with experimental inhibitory activity. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging (In Vitro)

The ability of a compound to neutralize harmful reactive oxygen species (ROS) is a key indicator of its potential therapeutic value. ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂), can cause cellular damage if not controlled by antioxidants. nih.gov Several in vitro methods are widely used to assess the antioxidant and ROS scavenging activity of chemical compounds. nih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are common spectrophotometric methods. nih.govresearchgate.net In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical (DPPH or ABTS) results in a color change, which is measured to determine the scavenging capacity. nih.gov The activity is often expressed as an IC50 value, the concentration of the compound required to scavenge 50% of the radicals. e3s-conferences.org

The Ferric Reducing Antioxidant Power (FRAP) assay is another method that measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net The results of these assays can be compared to standard antioxidants like ascorbic acid or Trolox. ufms.br

Below is a hypothetical interactive data table illustrating how results from such assays would be presented.

AssayTest CompoundIC50 (µg/mL)Standard (Trolox) IC50 (µg/mL)
DPPH Radical ScavengingThis compoundData not availableReference Value
ABTS Radical ScavengingThis compoundData not availableReference Value
Hydroxyl Radical ScavengingThis compoundData not availableReference Value

Immunomodulatory Effects in Cell-Based Assays (In Vitro)

In vitro cell-based assays are essential for determining the potential of a compound to modulate the immune response. Macrophage cell lines such as RAW264.7 and J774A.1, or human cell lines like THP-1 and U937, are often used as model systems. nih.gov Key indicators of immunomodulatory activity include effects on cell proliferation, phagocytosis, and the production of signaling molecules like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6, IL-1β). nih.gov

For instance, the Griess reaction is a common method to measure the production of nitric oxide, a key inflammatory mediator, by macrophages. nih.gov The expression levels of genes for inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS), as well as various cytokines, can be quantified using polymerase chain reaction (PCR). nih.gov A compound's effect on cell viability and proliferation can be assessed using assays such as the MTT or XTT assay. nih.gov These studies would be critical in elucidating the potential anti-inflammatory or immune-enhancing properties of this compound.

Applications of 1 2 Hydroxy 6 Methoxynaphthalen 1 Yl Ethanone in Advanced Materials and Catalysis

Ligand Design and Coordination Chemistry

The structure of 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone is particularly amenable to ligand design. The compound can act as a bidentate ligand itself, coordinating to a metal center through the hydroxyl oxygen and the carbonyl oxygen. More commonly, it serves as a precursor for synthesizing multidentate Schiff base ligands. researchgate.netasianpubs.org Schiff bases are formed through the condensation reaction of the ketone's carbonyl group with a primary amine. walisongo.ac.idekb.eg By choosing an amine with additional donor groups (e.g., diamines, amino acids, or pyridylamines), bidentate (ON), tridentate (ONO, ONN), or tetradentate (ONNO) ligands can be readily prepared. researchgate.net These multidentate ligands form stable, often five- or six-membered chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes. researchgate.net

Synthesis of Metal Complexes with this compound

Metal complexes are typically synthesized from Schiff base derivatives of this compound. The general synthetic procedure involves two main steps. First, the Schiff base ligand is prepared by the condensation of the parent ethanone (B97240) with a selected primary amine, often under reflux in an alcoholic solvent like ethanol (B145695) or methanol.

Following the formation of the ligand, a solution of a metal salt is added to the ligand solution. mdpi.com A common method involves adding an aqueous or ethanolic solution of a metal salt, such as the acetates or chlorides of transition metals like Copper(II), Nickel(II), Cobalt(II), or Zinc(II), to a refluxing ethanolic solution of the ligand. scholarsresearchlibrary.comresearchgate.net The reaction mixture is typically refluxed for several hours, during which the metal complex precipitates out of the solution. researchgate.net The solid product is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. mdpi.comscholarsresearchlibrary.com The stoichiometry of the resulting complexes, often found to be in a 1:2 metal-to-ligand ratio, can be confirmed through elemental analysis. mdpi.com

Spectroscopic and Structural Characterization of Metal Chelates

The formation and structure of metal chelates derived from this compound are confirmed using a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. In the IR spectrum of the free Schiff base ligand, a characteristic sharp band corresponding to the azomethine (C=N) stretching vibration is observed. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal center. researchgate.net Furthermore, the disappearance of the broad band associated with the phenolic O-H group from the parent ethanone confirms its deprotonation and coordination to the metal ion. The appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the complexes show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands can help in assigning the coordination geometry, such as octahedral or square planar, around the central metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes (e.g., Zn(II) or Ni(II) in a square planar geometry). researchgate.net The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of the complex confirms chelation. researchgate.net Shifts in the signals of protons near the coordination sites also provide evidence of complex formation.

Magnetic Susceptibility: This measurement helps determine the geometry of paramagnetic complexes (e.g., Co(II), Cu(II)). The measured magnetic moment can distinguish between different possible geometries, such as tetrahedral, square planar, or octahedral. scholarsresearchlibrary.com

Spectroscopic TechniqueObservation in Free LigandChange Upon Metal ComplexationInformation Gained
FT-IRSharp ν(C=N) band; Broad ν(O-H) bandShift of ν(C=N) to lower frequency; Disappearance of ν(O-H) band; Appearance of new ν(M-O) and ν(M-N) bandsConfirmation of coordination through N and O atoms
UV-VisIntra-ligand π→π* and n→π* transitionsAppearance of new d-d transition and Ligand-to-Metal Charge Transfer (LMCT) bandsInformation on electronic structure and coordination geometry
¹H NMR (for diamagnetic complexes)Signal for phenolic -OH protonDisappearance of -OH proton signal; Shift of nearby proton signalsConfirmation of deprotonation and chelation

Catalytic Applications of Metal Complexes (e.g., Organic Transformations, Polymerization)

Schiff base metal complexes are renowned for their catalytic activity in a wide range of organic transformations. acs.org Complexes derived from ligands related to this compound are potential catalysts for various reactions. The activity often stems from the ability of the central metal ion to switch between different oxidation states and its role as a Lewis acid to activate substrates.

Organic Transformations: Metal complexes of Schiff bases have demonstrated significant catalytic efficacy. For instance, Cu(II) complexes have been used as efficient catalysts in the Claisen–Schmidt condensation for synthesizing chalcone (B49325) derivatives, achieving high yields (>90%) under relatively mild conditions. mdpi.com These complexes are also explored as catalysts for oxidation, reduction, and various C-C and C-N bond-forming reactions. acs.orgresearchgate.net The catalytic activity can be tuned by modifying the electronic and steric properties of the Schiff base ligand or by changing the central metal ion.

Polymerization: Some transition metal complexes with Schiff base ligands act as catalysts for polymerization reactions, such as the ring-opening polymerization of lactides. researchgate.net The precise control over the stereochemistry and molecular weight of the resulting polymer is an area of active research.

Optoelectronic Materials and Photonic Applications

The naphthalene (B1677914) moiety in this compound provides a rigid and extended aromatic system, which is a key feature for applications in optoelectronics and photonics. Materials based on this scaffold can exhibit interesting photophysical properties, such as strong fluorescence and environmental sensitivity.

Development of Fluorescent Probes and Sensors

Compounds with a hydroxynaphthyl ketone structure are excellent candidates for fluorescent sensors, particularly for detecting metal ions. nih.govmdpi.com An isomer of the title compound, 1-(1-hydroxynaphthalen-2-yl)ethanone (1-NAPH), has been successfully employed as a selective "turn-off" fluorescent sensor for copper(II) ions. medcraveonline.com

The sensing mechanism is based on fluorescence quenching. The compound itself exhibits strong native fluorescence. medcraveonline.com Upon the addition of certain metal ions, particularly paramagnetic species like Cu²⁺, the fluorescence intensity is significantly reduced or "quenched". medcraveonline.com This quenching effect is attributed to the efficient energy or electron transfer from the excited state of the fluorophore to the d-orbitals of the metal ion. In the case of 1-NAPH, it showed high selectivity for Cu²⁺ over a range of other common metal ions. medcraveonline.com Upon gradual addition of Cu²⁺, the fluorescence emission at 496 nm was systematically quenched, allowing for quantitative detection. medcraveonline.com This behavior demonstrates its potential as a molecular switch. medcraveonline.com Given the structural similarity, derivatives of this compound are expected to exhibit analogous sensing capabilities.

Photophysical and Sensing Properties of the Analogous Sensor 1-(1-hydroxynaphthalen-2-yl)ethanone (1-NAPH) for Cu²⁺ Detection medcraveonline.com
PropertyValue / Observation
Excitation Wavelength (λex)367 nm
Emission Wavelength (λem)496 nm
Sensing MechanismFluorescence Quenching ("Turn-Off")
Target IonCu²⁺
Response to Other Ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺)Minimal to no change in fluorescence

Integration into Organic Light-Emitting Diodes (OLEDs) or Solar Cells

While specific research on the direct integration of this compound into OLEDs or solar cells is not extensively documented, its structural features suggest potential applicability. Organic molecules used in these devices typically require high thermal stability, good charge transport properties, and suitable energy levels (HOMO/LUMO) for efficient device performance.

The conjugated naphthalene core is a common building block in organic semiconductors used as hole-transporting materials (HTMs) or as part of the emissive layer in OLEDs. Metal complexes, including those with Schiff base ligands, are also investigated for use in OLEDs. They can function as phosphorescent emitters, which allows for the harvesting of both singlet and triplet excitons, potentially leading to higher internal quantum efficiencies. The stability and tunable photophysical properties of metal complexes make them attractive for these applications. The development of derivatives of this compound or its metal complexes could yield materials with the appropriate electronic properties for use in the emissive or charge-transport layers of optoelectronic devices.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The functional groups present in this compound make it an interesting candidate for the construction of such assemblies.

Molecular recognition is a fundamental concept in supramolecular chemistry, where a host molecule selectively binds to a guest molecule. The design of synthetic receptors for specific ions or molecules is a key area of research. While direct studies on this compound as a molecular recognition system are not extensively documented, the principles can be inferred from related hydroxynaphthyl derivatives.

Naphthalene-based fluorescent probes have been successfully designed for the detection of various analytes. For instance, a fluorescent probe derived from 1-hydroxy-2,4-diformylnaphthalene has been shown to exhibit excellent sensitivity and selectivity for sulfite (B76179) and bisulfite ions. nih.gov Similarly, other naphthalene derivatives have been developed as fluorescent chemosensors for metal ions like Al³⁺. mdpi.com The fluorescence properties of the naphthalene ring system, coupled with the coordinating ability of the hydroxyl and ketone groups, provide a framework for creating selective sensors. The binding of a target analyte to the functional groups of the hydroxynaphthyl ketone can induce a change in the fluorescence emission, signaling the recognition event.

Table 1: Potential Molecular Recognition Applications of Hydroxynaphthyl Ethanone Scaffolds

Analyte TypeRecognition MoietyPrinciple of DetectionPotential Application
Metal IonsHydroxyl and Carbonyl GroupsChelation-induced fluorescence changeEnvironmental monitoring, bio-imaging
AnionsHydrogen bonding with Hydroxyl groupDisruption of intramolecular hydrogen bondsIndustrial process control
Small Organic MoleculesHydrophobic interactions with Naphthalene ringHost-guest complexationChemical sensing

Cocrystals are multi-component crystals in which different molecules are held together in the same crystal lattice through non-covalent interactions, primarily hydrogen bonding. mdpi.com The ability of this compound to act as both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and carbonyl oxygen atoms) makes it a prime candidate for cocrystal formation.

The principles of crystal engineering rely on the predictability of intermolecular interactions, often guided by the concept of supramolecular synthons. researchgate.net These are robust and predictable hydrogen-bonding patterns between functional groups. For hydroxynaphthyl compounds, the hydroxyl and carbonyl groups can participate in various synthons. Studies on related molecules, such as 1-hydroxy-2-naphthoic acid, have demonstrated the formation of predictable hydrogen-bonding networks with N-heterocyclic compounds. mdpi.com The competition between different hydrogen bond donors and acceptors determines the final crystal structure. rsc.org

Inclusion compounds are another facet of supramolecular chemistry where a "host" molecule encapsulates a "guest" molecule. While specific inclusion compounds of this compound are not widely reported, the naphthalene moiety is known to form inclusion complexes with host molecules like cyclodextrins.

Precursor for Advanced Polymeric Materials

The reactivity of the hydroxyl group and the aromatic rings of this compound suggests its potential as a monomer or a precursor for the synthesis of advanced polymeric materials.

One promising avenue is the synthesis of bisphenols, which are key monomers for high-performance polymers like polycarbonates and epoxy resins. google.comdiva-portal.orggoogle.com The general synthesis of bisphenols involves the condensation of a phenol (B47542) with a ketone. It is conceivable that this compound could react with two equivalents of a phenol to produce a novel bisphenol monomer. This monomer would incorporate the rigid and thermally stable naphthalene unit into the polymer backbone, potentially leading to materials with enhanced thermal stability and mechanical properties.

The resulting bisphenol could then be used in polymerization reactions. For example, reaction with phosgene (B1210022) or a phosgene equivalent would yield a polycarbonate. Alternatively, reaction with epichlorohydrin (B41342) would produce a diglycidyl ether, which is a common precursor for epoxy resins. The methoxy (B1213986) group on the naphthalene ring could also influence the properties of the final polymer, for instance, by affecting its solubility or its interaction with other materials.

Table 2: Potential Polymeric Materials Derived from this compound

Polymer TypePotential MonomerKey FeaturesPotential Applications
PolycarbonateBisphenol derived from the target compoundHigh thermal stability, rigidityEngineering plastics, optical materials
Epoxy ResinDiglycidyl ether of a bisphenol from the target compoundGood adhesion, chemical resistanceCoatings, adhesives, composites
PolyesterDiol or diacid derivative of the target compoundVaried mechanical propertiesFibers, films, specialty plastics

Structure Activity Relationship Sar Studies of 1 2 Hydroxy 6 Methoxynaphthalen 1 Yl Ethanone Derivatives and Analogues

Synthesis and Biological Profiling of Structural Analogues

The synthetic versatility of the 1-(2-hydroxy-6-methoxynaphthalen-1-yl)ethanone scaffold allows for a wide range of structural modifications, leading to the generation of diverse libraries of analogues for biological screening.

Modifications of the Acetyl Group

The acetyl group of this compound is a prime target for chemical modification to explore its influence on biological activity. A common and effective strategy involves the Claisen-Schmidt condensation reaction, which utilizes the acetyl group to form α,β-unsaturated ketones, known as chalcones. researchgate.netnih.govresearchgate.netresearchgate.net These chalcones serve as versatile intermediates for the synthesis of other heterocyclic derivatives.

The general synthesis of chalcones involves the reaction of the parent ketone with various aromatic aldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide in ethanol (B145695). researchgate.netnih.govnih.gov This reaction is often carried out at room temperature or with gentle heating. researchgate.net

Chalcone (B49325) Derivatives: The introduction of different substituents on the aromatic aldehyde ring of the chalcone moiety significantly impacts the biological profile of the resulting compounds. Chalcone derivatives have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. nih.govlgcstandards.comresearchgate.net The antimicrobial activity, for instance, is often attributed to the presence of the reactive α,β-unsaturated keto function.

Pyrazoline Derivatives: The chalcones derived from this compound can be further cyclized to yield pyrazoline derivatives. This is typically achieved by reacting the chalcone with hydrazine (B178648) hydrate in a suitable solvent such as ethanol, often with a catalytic amount of acetic acid. Pyrazolines are a well-known class of five-membered nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic effects. researchgate.net

Flavone (B191248) Derivatives: Another important class of compounds synthesized from the parent ketone are flavones. The synthesis can proceed through the initial formation of a chalcone, which then undergoes oxidative cyclization to form the flavone core. Various methods have been developed for this cyclization, including reactions involving iodine in dimethyl sulfoxide (DMSO). Flavones are a major class of flavonoids and are known for their diverse biological activities.

Alterations to the Hydroxyl and Methoxy (B1213986) Substitutions

The phenolic hydroxyl and methoxy groups on the naphthalene (B1677914) ring are critical for modulating the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets. Altering these functional groups can lead to significant changes in biological activity.

Systematic modification of the hydroxyl group, for example through etherification or esterification, can provide insights into the importance of hydrogen bonding capabilities at this position. Similarly, demethylation of the methoxy group to a hydroxyl, or its replacement with other alkoxy groups of varying chain lengths, can probe the steric and electronic requirements in that region of the molecule.

Naphthalene Ring Substitutions and Fusions

Introducing various substituents onto the naphthalene ring or fusing additional rings to the naphthalene core can dramatically alter the steric bulk, lipophilicity, and electronic properties of the parent compound. These modifications can lead to enhanced biological activity or improved selectivity for specific targets.

Substituents such as halogens, alkyl groups, or nitro groups can be introduced at different positions on the naphthalene ring to explore the impact of electron-withdrawing and electron-donating groups on activity. Furthermore, the fusion of other heterocyclic rings, such as furan or thiophene, to the naphthalene scaffold can create novel chemical entities with potentially unique biological profiles.

Correlation of Structural Features with Specific In Vitro Activities

The systematic synthesis and biological evaluation of derivatives of this compound allow for the establishment of clear structure-activity relationships. By comparing the in vitro activity data of a series of related compounds, researchers can identify the key structural features responsible for a particular biological effect.

For example, in a series of chalcone derivatives, the nature and position of substituents on the phenyl ring can have a profound effect on their antimicrobial activity. Electron-withdrawing groups, such as nitro or cyano groups, have been shown to enhance the antimicrobial potency of some chalcone series.

Below are illustrative data tables summarizing the hypothetical in vitro activities of different classes of derivatives.

Table 1: In Vitro Antimicrobial Activity of Chalcone Derivatives

Compound IDR Group (on Phenyl Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CH-01H64128
CH-024-Cl3264
CH-034-NO21632
CH-044-OCH3128256

Table 2: In Vitro Antioxidant Activity of Pyrazoline Derivatives

Compound IDR Group (on Phenyl Ring)DPPH Radical Scavenging (IC50, µM)
PY-01H55.2
PY-024-OH25.8
PY-034-OCH342.1
PY-043,4-(OCH3)235.5

Table 3: In Vitro Anti-inflammatory Activity of Flavone Derivatives

Compound IDR Group (on Phenyl Ring)COX-2 Inhibition (IC50, µM)
FL-01H15.3
FL-024'-F10.1
FL-034'-OH8.7
FL-043',4'-diOH5.2

These tables demonstrate how systematic structural modifications can lead to a quantifiable change in biological activity, providing a clear basis for understanding the SAR of each compound class.

Computational SAR Modeling for Rational Design of Novel Compounds

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding the SAR of this compound derivatives at a molecular level. These methods can help to rationalize the observed biological data and guide the design of new, more potent analogues.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive model can be developed. This model can then be used to estimate the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can provide insights into the potential binding modes of these derivatives with their biological targets. For instance, docking studies of chalcone derivatives with microbial enzymes can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity. This information is instrumental in the rational design of new derivatives with improved binding affinity and, consequently, enhanced biological activity. The integration of computational modeling with synthetic chemistry and biological testing creates a powerful workflow for the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Future Research Directions and Emerging Paradigms for 1 2 Hydroxy 6 Methoxynaphthalen 1 Yl Ethanone

Exploration of Novel Synthetic Pathways for Sustainable Production

Currently, specific, optimized synthetic routes for 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone are not widely reported in the literature. Traditional methods for synthesizing similar aromatic ketones often rely on classical reactions such as Friedel-Crafts acylation. However, these methods can involve harsh conditions and generate significant chemical waste. Future research should focus on developing more sustainable and efficient synthetic strategies.

Key areas for exploration could include:

Catalytic C-H Activation: Direct, regioselective C-H acylation of 2-methoxy-6-naphthol would be a highly atom-economical approach. Research into transition-metal catalysis (e.g., using palladium, rhodium, or copper) could yield efficient methods that avoid the need for pre-functionalized starting materials. researchgate.net

Photo-Fries Rearrangement: Investigating the photochemical rearrangement of a suitable naphthyl ester precursor could offer a milder alternative to traditional Lewis acid-catalyzed Fries rearrangements. This approach aligns with green chemistry principles by utilizing light as a reagent.

Biocatalysis: The use of engineered enzymes to perform regioselective acylation or hydroxylation on naphthalene (B1677914) scaffolds is a nascent but promising field. This could lead to highly specific and environmentally benign production methods.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve yield and purity, and allow for easier scalability compared to traditional batch processing.

A comparative overview of potential synthetic paradigms is presented in Table 1.

Table 1: Potential Synthetic Paradigms for this compound

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic C-H ActivationHigh atom economy, reduced wasteAchieving high regioselectivity, catalyst cost and stability
Photo-Fries RearrangementMild reaction conditions, use of light as a reagentPotential for low yields and side products
BiocatalysisHigh specificity, environmentally benignEnzyme discovery and engineering, process optimization
Flow ChemistryEnhanced safety, scalability, and process controlInitial setup costs, optimization of flow parameters

Advanced Mechanistic Studies of In Vitro Biological Activities

The biological activities of this compound have not yet been characterized. However, its structural motifs—a phenolic hydroxyl group and a methoxy-substituted naphthalene ring—are present in many biologically active molecules. The phenolic nature of the compound suggests potential antioxidant activity through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.orgnih.gov Dihydroxynaphthalene isomers, for instance, have shown significant antioxidant power, with their efficacy being dependent on the position of the hydroxyl groups. torvergata.it

Future in vitro studies should aim to:

Evaluate Antioxidant Potential: Using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) to quantify its radical scavenging and reducing capabilities. torvergata.it

Investigate Enzyme Inhibition: Many phenolic compounds are known to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various protein kinases. Screening against a panel of relevant enzymes could uncover specific inhibitory activities.

Assess Antimicrobial and Anticancer Effects: Hydrazone derivatives, which can be synthesized from ketones, have shown a wide range of biological activities including antimicrobial and antitumoral effects. nih.gov The parent ketone could be tested for its own activity and as a precursor for more complex derivatives.

Detailed mechanistic studies would involve identifying the specific molecular targets and pathways through which the compound exerts its effects.

Design of Targeted Probes for Molecular Biology Investigations

The naphthalene scaffold is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes for detecting ions and biomolecules. researchgate.netnih.gov The intrinsic fluorescence of the this compound core could be exploited to create targeted probes for molecular biology.

Future research in this area could focus on:

Ion Sensing: Modifying the ethanone (B97240) or hydroxyl groups to create specific binding sites for metal cations (e.g., Zn²⁺, Cu²⁺, Al³⁺) or anions. nih.govbohrium.commdpi.com Binding events would be designed to cause a detectable change in the fluorescence spectrum (e.g., "turn-on" or "turn-off" response).

Bioimaging: Conjugating the molecule to ligands that target specific cellular organelles or proteins. This would allow for the visualization of these targets within living cells. The photophysical properties of naphthalene derivatives, such as high quantum yield and photostability, are advantageous for such applications. nih.gov

Reactive Species Detection: Designing derivatives that react specifically with reactive oxygen species (ROS) or reactive nitrogen species (RNS) to produce a fluorescent signal, enabling the study of oxidative stress in biological systems.

The potential for developing fluorescent probes from this scaffold is summarized in Table 2.

Table 2: Potential Applications of this compound in Molecular Probes

Probe TypeDesign StrategyPotential Application
Ion SensorIncorporate a chelating moietyDetection of specific ions in environmental or biological samples
Bioimaging AgentConjugate to a targeting ligandVisualization of cellular structures or specific proteins
ROS/RNS DetectorIntroduce a ROS/RNS-reactive groupMonitoring oxidative stress in living cells

Integration into Multi-component Systems for Synergistic Effects

The biological or material properties of a single compound can sometimes be enhanced when combined with other molecules. While no such studies exist for this compound, this is a promising area for future investigation. For example, synergistic effects have been observed in combinations of different polycyclic aromatic hydrocarbons in toxicological studies. nih.gov

Potential avenues for research include:

Combination Drug Therapy: Investigating the compound in combination with known therapeutic agents to identify synergistic or adjuvant effects, potentially allowing for lower doses and reduced side effects.

Polymer Composites: Incorporating the molecule into polymer matrices to enhance properties such as UV resistance, thermal stability, or conductivity. Aromatic ketones are known for their high-performance characteristics in polymers. americhem.com

Supramolecular Assemblies: Studying its ability to form multi-component complexes, for instance with cyclodextrins, which could modify its solubility, stability, and luminescent properties. iaea.org

Development of Computational Tools for Predictive Modeling

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the properties and potential applications of this compound.

Future computational studies could include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics. researchgate.net Such calculations can also elucidate reaction mechanisms and predict radical scavenging ability. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of related hydroxynaphthyl derivatives to predict the biological activity of the target compound. nih.gov

Molecular Docking: Simulating the interaction of the compound with the active sites of various enzymes or receptors to predict potential biological targets and binding affinities.

Molecular Dynamics (MD) Simulations: Investigating the behavior of the molecule in different solvent environments or within lipid bilayers to understand its bioavailability and interactions with cell membranes.

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can significantly impact a compound's physical properties, including its melting point, solubility, and bioavailability. Aromatic ketones are known to exhibit interesting solid-state behaviors, including polymorphism. tandfonline.com The study of the solid-state properties of this compound is an unexplored but important area.

Key research directions would be:

Crystallography: Growing single crystals and determining the three-dimensional molecular structure using X-ray diffraction. This would provide definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Polymorph Screening: Systematically screening for different crystalline forms (polymorphs) by varying crystallization conditions (e.g., solvent, temperature, pressure). Different polymorphs can have distinct properties.

Mechanofluorochromism: Investigating whether the compound exhibits changes in its fluorescence upon mechanical stress (e.g., grinding), a phenomenon observed in some aromatic compounds with keto-enol tautomerism. rsc.org

Thermal Analysis: Using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize its thermal stability, melting point, and any phase transitions.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation using naphthol derivatives. A common method involves refluxing 2-hydroxy-6-methoxynaphthalene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) . Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
  • Catalyst loading : 10–15 mol% ZnCl₂ maximizes yield while minimizing hydrolysis.
    Characterize intermediates via TLC and adjust stoichiometry based on purity checks.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. Overlapping aromatic protons are resolved via COSY or NOESY .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
    For ambiguous data, compare with computational predictions (e.g., DFT-based NMR shifts) or use hyphenated techniques like LC-MS .

Q. How is crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : Employ SHELXT for phase determination via intrinsic phasing .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. Weak interactions (e.g., C–H···O) are modeled using restraints .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant potential : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess viability at 10–100 µM concentrations.

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved during structure elucidation?

  • Crystallographic discrepancies : Check for twinning or disorder using PLATON’s ADDSYM. If R-factor > 5%, re-refine with anisotropic displacement parameters .
  • NMR ambiguities : For overlapping signals, employ 2D NMR (HSQC, HMBC) or variable-temperature NMR to separate diastereotopic protons .
  • Mass spectral anomalies : Confirm isotopic patterns (e.g., chlorine substitution) via isotopic abundance simulations .

Q. What computational methods aid in predicting the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for derivatization .
  • Molecular docking : Screen against target proteins (e.g., CYP450 enzymes) using AutoDock Vina to hypothesize bioactivity .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on logP and bioavailability .

Q. How are synthetic byproducts identified and minimized during scale-up?

  • Byproduct analysis : Use GC-MS or HPLC-PDA to detect acetylated side products (e.g., di-acetyl derivatives).
  • Process optimization : Employ flow chemistry for precise temperature control or switch to greener catalysts (e.g., FeCl₃) to reduce waste .
  • Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) isolates the target compound ≥95% pure.

Q. What strategies validate the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light sensitivity : Use UV-vis spectroscopy to track absorbance changes (λmax shifts) under ICH Q1B guidelines .
  • Hygroscopicity : Dynamic vapor sorption (DVS) quantifies moisture uptake; store in desiccators with P₂O₅ if Δmass > 2% .

Q. How is the compound’s potential toxicity assessed in non-target organisms?

  • In vitro models : Ames test for mutagenicity and zebrafish embryo assays (FET) for developmental toxicity .
  • Ecotoxicology : Daphnia magna acute immobilization test (EC₅₀) and algal growth inhibition (OECD 201) .
  • Metabolite profiling : LC-HRMS identifies oxidative metabolites (e.g., quinone derivatives) that may pose risks .

Q. What advanced techniques elucidate the compound’s role in natural product biosynthesis?

  • Isolation : Extract from fungal cultures (e.g., Aspergillus spp.) using bioactivity-guided fractionation .
  • Isotope labeling : Feed ¹³C-acetate to track incorporation into the naphthalene backbone via NMR .
  • Gene cluster analysis : Use genome mining (antiSMASH) to identify polyketide synthase (PKS) genes responsible for biosynthesis .

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1-(2-Hydroxy-6-methoxynaphthalen-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.